

Technical Guide: 4-Bromo-N-methylbenzamide in Research and Development

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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-N-methylbenzamide** (CAS No. 27466-83-7), a key chemical intermediate used in organic synthesis and drug discovery. This document outlines its chemical and physical properties, commercial availability, key experimental protocols, and its application as a versatile building block in the synthesis of more complex molecules.

Chemical Identity and Properties

4-Bromo-N-methylbenzamide is a substituted aromatic amide that serves as a valuable precursor in various synthetic applications. Its structure, featuring a bromine atom at the para-position of the benzene ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
CAS Number	27466-83-7	[1][2]
Molecular Formula	C ₈ H ₈ BrNO	[2]
Molecular Weight	214.06 g/mol	[2]
IUPAC Name	4-bromo-N-methylbenzamide	[2]
Melting Point	173-174 °C	[3]
Boiling Point	329.8 °C (Predicted)	[4]
Density	~1.5 g/cm ³ (Predicted)	[4]
Appearance	White to off-white solid	[1][3]
Solubility	Data not available	

Table 2: Hazard and Safety Information

Hazard Statement	GHS Classification	Source(s)
H302	Harmful if swallowed	[1]
Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Storage Class	11 - Combustible Solids	[1]

Note: This safety information is not exhaustive. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.

Commercial Suppliers

4-Bromo-N-methylbenzamide is available from various chemical suppliers catering to research and development needs. Purity levels, typically ≥98%, should be confirmed by lot-specific Certificates of Analysis (CoA). It is important to note that some suppliers, such as Sigma-Aldrich for their "AldrichCPR" grade, provide this compound as part of a collection for

early discovery researchers and do not collect analytical data, placing the responsibility of purity confirmation on the buyer.^[1]

Table 3: Prominent Commercial Suppliers

Supplier	Grade	Notes
Sigma-Aldrich (Merck)	AldrichCPR	Sold "as-is" without analytical data. ^[1]
Santa Cruz Biotechnology	Research Grade	Available for research use.
ChemicalBook	Multiple Listings	Platform lists various suppliers with purities often cited as 98%. ^[3]
Chemsrc	Multiple Listings	Provides aggregated supplier information and some physical property data. ^[4]

Key Experimental Protocols

4-Bromo-N-methylbenzamide is primarily used as an intermediate. Below are detailed protocols for its synthesis and a representative application in a palladium-catalyzed cross-coupling reaction.

Synthesis of 4-Bromo-N-methylbenzamide

This protocol describes the synthesis via the acylation of methylamine with 4-bromobenzoyl chloride.^[3]

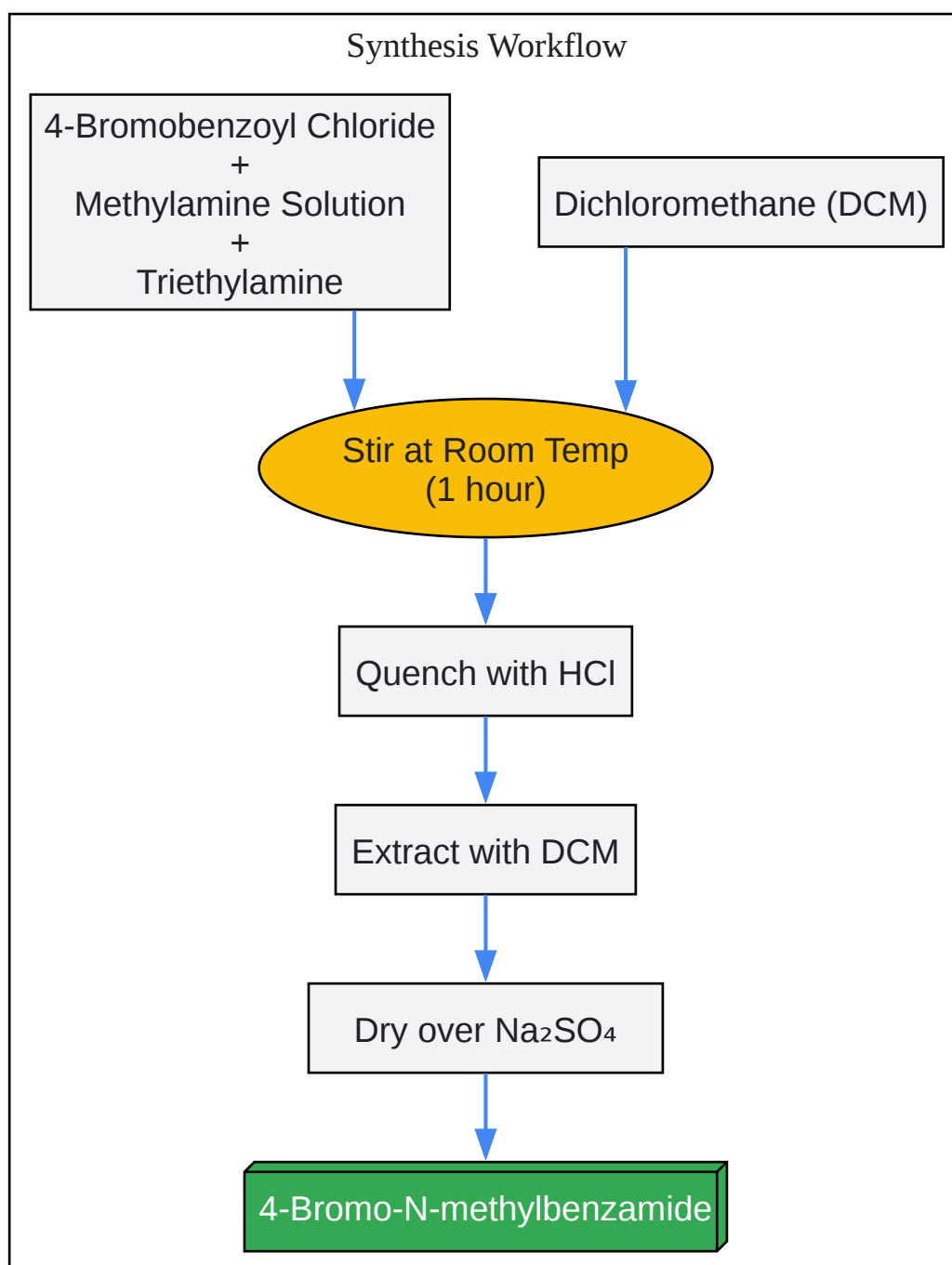
Materials:

- 4-bromobenzoyl chloride (5.0 g, 22.8 mmol)
- Dichloromethane (DCM) (100 mL)
- Triethylamine (TEA) (7.0 mL, 50.2 mmol)

- Methylamine solution in THF (2.0 N, 20 mL)
- Hydrochloric acid (2.0 N, 50 mL)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-bromobenzoyl chloride (5.0 g) in dichloromethane (100 mL) in a suitable reaction flask.
- Add triethylamine (7.0 mL) to the solution.
- Slowly add the 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture.
- Stir the reaction mixture for 1 hour at room temperature.
- Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).
- Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent by concentration under reduced pressure to yield the product. Expected Yield: ~4.8 g (98%) of a white solid.[\[3\]](#)



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Caption: Workflow for the synthesis of **4-Bromo-N-methylbenzamide**.

Application in Suzuki-Miyaura Cross-Coupling

As an aryl bromide, **4-Bromo-N-methylbenzamide** is an excellent substrate for Suzuki-Miyaura coupling to form C-C bonds. This is a foundational reaction in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The following is a general, representative protocol.

Materials:

- **4-Bromo-N-methylbenzamide** (1.0 mmol)
- Aryl boronic acid (1.1 mmol)
- Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
- Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)
- Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

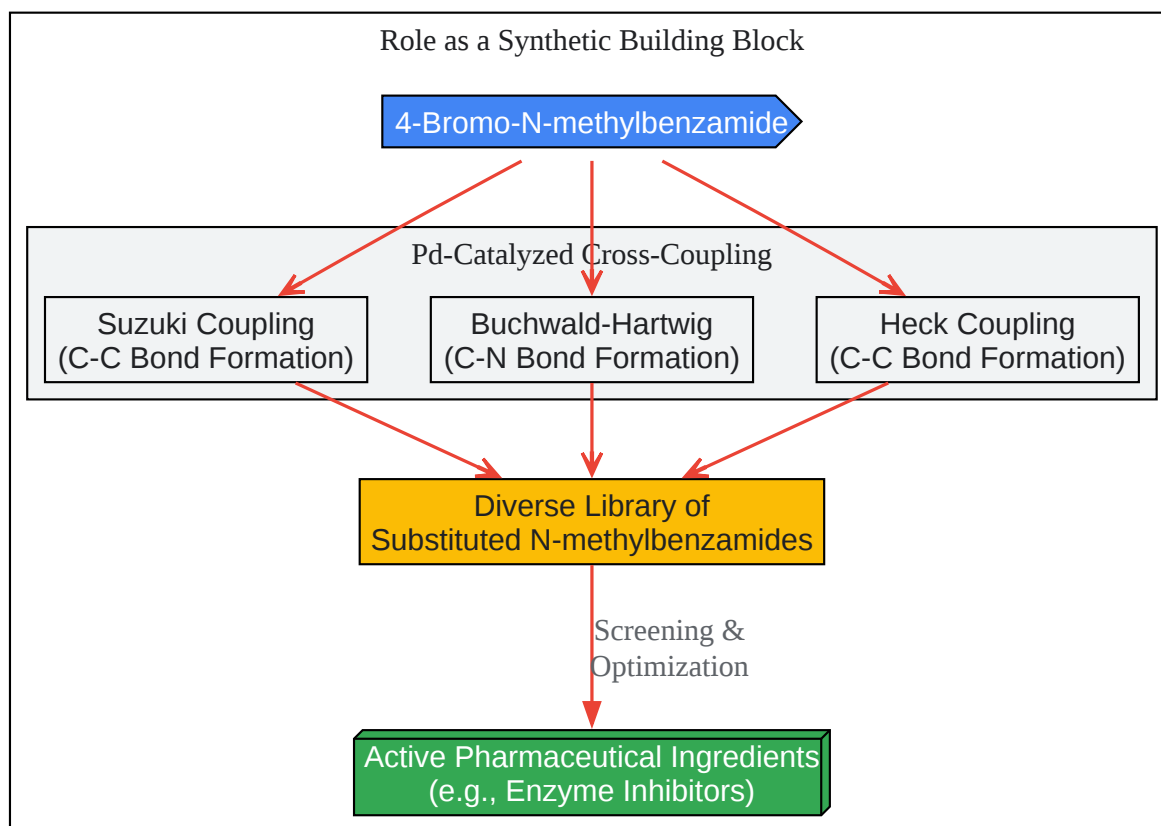
- To a reaction vessel, add **4-Bromo-N-methylbenzamide** (1.0 mmol), the aryl boronic acid (1.1 mmol), the base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst and ligand.
- Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
- Add the degassed solvent system (e.g., 10 mL of a Toluene/Water 4:1 mixture).
- Heat the reaction mixture with stirring to 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
- Cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., Ethyl Acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Aryl amides are prevalent structures in medicinal chemistry. The utility of **4-Bromo-N-methylbenzamide** lies in its function as a versatile building block. The bromine atom provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the N-methylbenzamide core can serve as a key pharmacophore for biological targets.

For example, substituted benzamides are core components of inhibitors targeting enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair and have become important targets in oncology.^{[5][6][7]} While direct use of this specific compound in a marketed drug is not prominent, its structure represents a key starting point for the synthesis of libraries of compounds for screening and lead optimization. The ability to easily modify the aryl ring via Suzuki, Buchwald-Hartwig, and other coupling reactions allows for the rapid exploration of the chemical space around the benzamide scaffold.



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Caption: Logical flow of using **4-Bromo-N-methylbenzamide** in drug discovery.

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